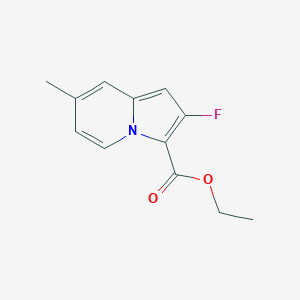

Ethyl 2-fluoro-7-methylindolizine-3-carboxylate

Description

Properties

CAS No. |

648418-47-7 |

|---|---|

Molecular Formula |

C12H12FNO2 |

Molecular Weight |

221.23 g/mol |

IUPAC Name |

ethyl 2-fluoro-7-methylindolizine-3-carboxylate |

InChI |

InChI=1S/C12H12FNO2/c1-3-16-12(15)11-10(13)7-9-6-8(2)4-5-14(9)11/h4-7H,3H2,1-2H3 |

InChI Key |

KBPPFIAATNIXLU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C2N1C=CC(=C2)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-7-methylindolizine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized using the Chichibabin reaction, which involves the cyclization of pyridine derivatives with suitable electrophiles.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-7-methylindolizine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has highlighted the antimicrobial properties of ethyl 2-fluoro-7-methylindolizine-3-carboxylate, particularly its efficacy against various pathogens. Studies indicate that this compound can inhibit key enzymes involved in the survival and replication of bacteria, including Mycobacterium tuberculosis, which is responsible for tuberculosis. The fluorine substitution is believed to play a crucial role in enhancing its biological activity compared to non-fluorinated analogs .

Anti-Tubercular Activity

The compound has shown significant anti-tubercular activity through in vitro assays. Molecular docking studies have demonstrated its ability to bind effectively to target enzymes critical for the survival of Mycobacterium tuberculosis, suggesting a promising avenue for the development of new anti-tubercular agents .

Synthesis and Structural Analysis

This compound can be synthesized through multi-step processes involving various reagents and conditions. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have improved yields and reduced reaction times. Characterization techniques like NMR, FT-IR, and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Case Studies and Research Findings

Several studies have documented the applications of this compound in real-world scenarios:

Larvicidal Activity

Research has also explored the larvicidal properties of this compound against mosquito larvae, specifically Anopheles arabiensis. The indolizine pharmacophore was found to influence larvicidal activity significantly, with several analogs demonstrating potent effects .

Computational Studies

Computational studies have provided insights into the interaction mechanisms between this compound and biological targets. These studies are crucial for understanding its potential therapeutic applications and optimizing its chemical structure for enhanced efficacy .

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-7-methylindolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The indolizine core can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The activity and physicochemical properties of indolizine derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogues:

Ethyl 3-Substituted-7-Methylindolizine-1-Carboxylates

- Structure : Features a 7-methyl group and an ethyl ester at position 1, with variable substituents at position 3.

- Activity: Demonstrated larvicidal activity against Anopheles arabiensis, a malaria vector, highlighting the importance of the 7-methyl group and ester position in bioactivity .

- Key Difference : The ester at position 1 (vs. position 3 in the target compound) may alter molecular conformation and interaction with insecticidal targets.

Ethyl 2-Benzoyl-6-Methylindolizine-7-Carboxylate

- Structure : Contains a benzoyl group at position 2, a methyl group at position 6, and an ester at position 6.

- Activity: Inactive in anticancer screens despite its bulky benzoyl substituent, which may hinder target binding.

- Key Difference : The fluorine in the target compound (smaller and more electronegative than benzoyl) could improve solubility and target specificity.

Ethyl 5-Methoxyindole-2-Carboxylate

- Relevance : Indoles share a bicyclic framework but lack the pyridine ring of indolizines, leading to differences in electronic properties. Methoxy groups enhance lipophilicity but may reduce reactivity compared to fluorine .

Biological Activity

Ethyl 2-fluoro-7-methylindolizine-3-carboxylate is a synthetic organic compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial and anti-tubercular effects, supported by data tables and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 235.24 g/mol

- Structure : Characterized by a carboxylate group and a fluorine atom, enhancing its lipophilicity and metabolic stability.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial properties, making it a candidate for treating various infections. Studies have shown that this compound can inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics.

2. Anti-Tubercular Activity

Research indicates that this compound possesses anti-tubercular activity against Mycobacterium tuberculosis (Mtb). It inhibits key enzymes involved in the survival and replication of Mtb, which is crucial for developing new treatments for tuberculosis.

Table 1: Anti-Tubercular Activity Data

| Compound | Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | H37Rv | 16-64 | Moderate to High |

| This compound | MDR-Mtb | 32-64 | Moderate |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enoyl-Acyl Carrier Protein Reductase (InhA) : This enzyme plays a vital role in fatty acid biosynthesis in mycobacteria. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial death.

- Anthranilate Phosphoribosyltransferase : Another target involved in the metabolic pathways of Mycobacterium tuberculosis, contributing to the compound's anti-tubercular effects.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial effects of this compound against various pathogens. The results indicated:

- Gram-positive bacteria : Significant inhibition observed.

- Gram-negative bacteria : Moderate inhibition noted.

This highlights the potential for developing new antimicrobial agents based on this compound.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with its targets. The results showed strong binding interactions, suggesting a favorable profile for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.